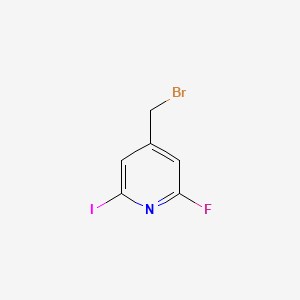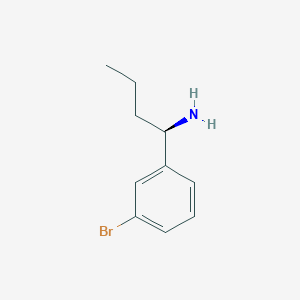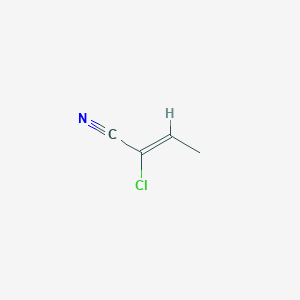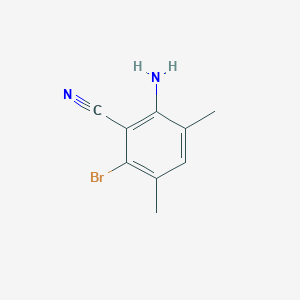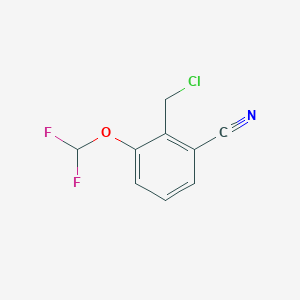![molecular formula C17H19ClN4O B12971704 [2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride](/img/structure/B12971704.png)
[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an ethoxyphenyl group and a phenyl group attached to the triazole ring, along with a methanamine group and a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions: The ethoxyphenyl and phenyl groups are introduced through substitution reactions using suitable reagents such as ethyl bromide and phenylboronic acid.
Formation of Methanamine Group: The methanamine group is introduced through reductive amination, where an amine is reacted with formaldehyde and a reducing agent.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and boronic acids are employed under conditions such as reflux or catalytic amounts of palladium.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced triazole compounds, and substituted triazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of [2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(4-methoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride
- [2-(4-chlorophenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride
- [2-(4-bromophenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride
Uniqueness
- The presence of the ethoxy group in [2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
- Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research.
Propiedades
Fórmula molecular |
C17H19ClN4O |
|---|---|
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C17H18N4O.ClH/c1-2-22-15-10-8-14(9-11-15)21-19-16(12-18)17(20-21)13-6-4-3-5-7-13;/h3-11H,2,12,18H2,1H3;1H |
Clave InChI |
ORDVRVDHSDOUAA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2N=C(C(=N2)C3=CC=CC=C3)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one](/img/structure/B12971627.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B12971631.png)
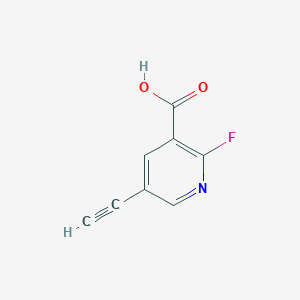
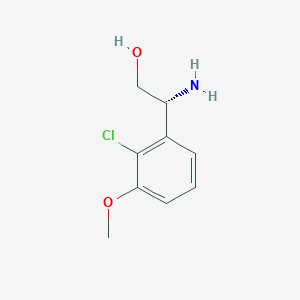
![2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B12971647.png)
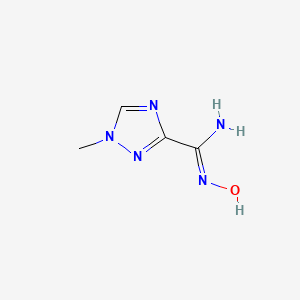

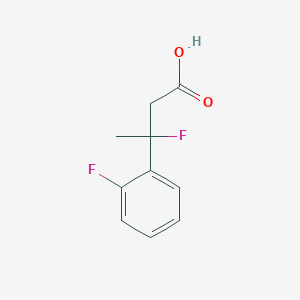
![Tert-butyl (5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12971658.png)
